REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([O:14][CH3:15])[C:12]=1[I:13])[C:5](OCC)=[O:6].C1(C)C=CC=CC=1.[H-].C([Al+]CC(C)C)C(C)C.[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:10]=[C:11]([O:14][CH3:15])[C:12]=1[I:13] |f:2.3,4.5.6|
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Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OCC)C=C(C1I)OC
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
95.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
while stirring at −78° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the mixture was stirred
|
Type
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TEMPERATURE
|
Details
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while warming to −30° C. for three hours
|
Duration
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3 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for five hours
|
Duration
|
5 h
|
Type
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STIRRING
|
Details
|
After thoroughly shaking the mixture
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Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
|
WASH
|
Details
|
the organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
DISTILLATION
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Details
|
the solvent in the filtrate was distilled off under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1I)OC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 45.8 mmol | |
AMOUNT: MASS | 13.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |